molecular formula C12H12ClNO2 B1354304 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 755030-85-4

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1354304
CAS No.: 755030-85-4
M. Wt: 237.68 g/mol
InChI Key: VWFGBAZRKXYFCO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized with a chloromethylating agent under acidic conditions to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazoles, while oxidation or reduction can modify the functional groups present on the molecule.

Scientific Research Applications

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
  • 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
  • 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-ethyl-1,3-oxazole

Uniqueness

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole is unique due to the specific combination of substituents on the oxazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the methoxyphenyl group enhances its potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFGBAZRKXYFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470748
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755030-85-4
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755030-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.1 g (0.037 mol) of 4-chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole hydrochloride were suspended in 100 ml of water and 75 ml of dichloromethane. With stirring, a pH of 12 was established in the water phase with 45 ml (0.023 mol) of aqueous sodium hydroxide solution. Subsequently, the phases were separated and the aqueous phase was discarded. The organic phase was concentrated by distillation completely under reduced pressure. The remaining oil crystallized through after the addition of seed crystals.
Name
4-chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole hydrochloride
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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